molecular formula C7H7NO3 B12976175 5-Hydroxy-3-methoxypicolinaldehyde

5-Hydroxy-3-methoxypicolinaldehyde

Cat. No.: B12976175
M. Wt: 153.14 g/mol
InChI Key: RIPNUNLDWPBYJZ-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methoxypicolinaldehyde is an organic compound with the molecular formula C7H7NO3 It is a derivative of picolinaldehyde, featuring both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methoxypicolinaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3-methoxypicolinaldehyde. This can be done using oxidizing agents such as molecular oxygen or other suitable oxidants under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-3-methoxypicolinic acid.

    Reduction: Formation of 5-hydroxy-3-methoxypicolinalcohol.

    Substitution: Formation of various substituted picolinaldehyde derivatives.

Scientific Research Applications

5-Hydroxy-3-methoxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methoxypicolinaldehyde involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-3-methoxypicolinaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the picolinaldehyde backbone. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-hydroxy-3-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO3/c1-11-7-2-5(10)3-8-6(7)4-9/h2-4,10H,1H3

InChI Key

RIPNUNLDWPBYJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)O)C=O

Origin of Product

United States

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